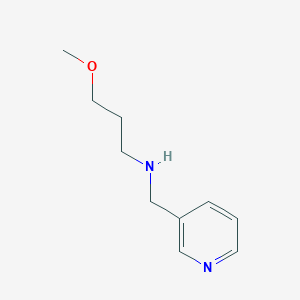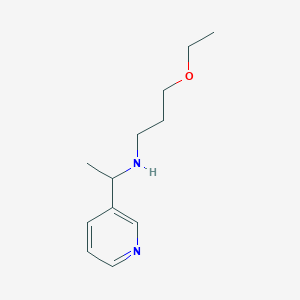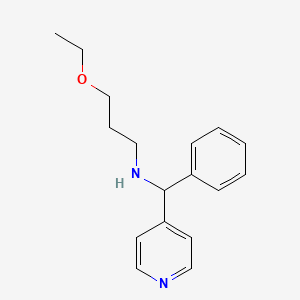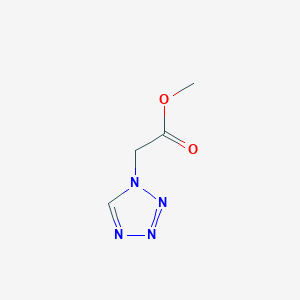
4-Pyridin-4-yl-Buttersäure
Übersicht
Beschreibung
4-Pyridinebutanoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridinebutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridinebutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 4-Pyridin-4-yl-Buttersäure:
Biochemie: Proteomforschung
This compound wird in der Proteomforschung verwendet, um Proteininteraktionen und -funktionen zu untersuchen. Es dient aufgrund seiner einzigartigen molekularen Struktur als Spezialprodukt in verschiedenen proteomischen Anwendungen .
Pharmakologie: Inhibitor-Synthese
In der Pharmakologie wird diese Verbindung als Reaktant für die Synthese von Inhibitoren verwendet, wie z. B. NAmPRTase-Inhibitoren und FK866-Analoga, die für die NAD-Salvage-Hemmung von entscheidender Bedeutung sind, was möglicherweise Auswirkungen auf die Behandlung verschiedener Krankheiten hat .
Computerchemie: Molekulare Simulationen
Die Verbindung ist auch in der Computerchemie von Bedeutung, wo sie in molekularen Simulationen mit Programmen wie Amber und GROMACS verwendet wird, um Interaktionen auf molekularer Ebene zu visualisieren .
Medizinische Chemie: Arzneimittelentwicklung
Es spielt eine Rolle bei der Entwicklung neuer Medikamente, darunter HIV-1-Proteaseinhibitoren und potenzielle Krebstherapeutika, die auf PDK1 und Proteinkinase CK2 abzielen .
Organische Chemie: Suzuki-Miyaura-Kupplungsreaktionen
This compound ist ein Reagenz, das für palladiumkatalysierte Suzuki-Miyaura-Kupplungsreaktionen verwendet wird, die für die Herstellung komplexer organischer Moleküle von entscheidender Bedeutung sind .
Chemische Synthese: Reaktant zur Modifikation
Diese Verbindung fungiert als Reaktant zur Modifizierung von Matriptase-Inhibitoren und zur Erleichterung von Reaktionen zwischen Weinreb-Amiden und magnesierten Oxazolen, die wichtige Prozesse in der chemischen Synthese sind .
Wirkmechanismus
Target of Action
It’s known that this compound is an impurity of tirofiban , a well-known antiplatelet drug that inhibits the platelet glycoprotein IIb/IIIa receptor.
Biochemical Pathways
It’s known that the compound participates in the synthesis of fk866 , an inhibitor of NAD biosynthesis . This suggests that it might influence pathways related to energy metabolism and cellular redox status.
Action Environment
It’s recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and oxygen exposure may affect its stability.
Eigenschaften
IUPAC Name |
4-pyridin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOZJKVMBWJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390202 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-73-9 | |
| Record name | 4-Pyridinebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)




![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)


![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

